molecular formula C40H30ClS2+ B13328954 4-(2-(2-Chloro-3-(2-(2-phenyl-4H-thiochromen-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2-phenylthiochromenylium

4-(2-(2-Chloro-3-(2-(2-phenyl-4H-thiochromen-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2-phenylthiochromenylium

Katalognummer: B13328954
Molekulargewicht: 610.2 g/mol
InChI-Schlüssel: KMSOVALKJZQAMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-(2-Chloro-3-(2-(2-phenyl-4H-thiochromen-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2-phenylthiochromenylium is a complex organic compound with a molecular formula of C40H30ClS2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(2-Chloro-3-(2-(2-phenyl-4H-thiochromen-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2-phenylthiochromenylium involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include purification steps such as recrystallization or chromatography to achieve the required purity levels for research or commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-(2-Chloro-3-(2-(2-phenyl-4H-thiochromen-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2-phenylthiochromenylium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or thiols.

Wissenschaftliche Forschungsanwendungen

4-(2-(2-Chloro-3-(2-(2-phenyl-4H-thiochromen-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2-phenylthiochromenylium has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 4-(2-(2-Chloro-3-(2-(2-phenyl-4H-thiochromen-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2-phenylthiochromenylium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2-(2-Chloro-3-(2-(2-phenyl-4H-thiochromen-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2-phenylthiochromenylium
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties

Eigenschaften

Molekularformel

C40H30ClS2+

Molekulargewicht

610.2 g/mol

IUPAC-Name

4-[(E)-2-[(3Z)-2-chloro-3-[(2E)-2-(2-phenylthiochromen-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2-phenylthiochromenylium

InChI

InChI=1S/C40H30ClS2/c41-40-30(22-24-32-26-38(28-12-3-1-4-13-28)42-36-20-9-7-18-34(32)36)16-11-17-31(40)23-25-33-27-39(29-14-5-2-6-15-29)43-37-21-10-8-19-35(33)37/h1-10,12-15,18-27H,11,16-17H2/q+1

InChI-Schlüssel

KMSOVALKJZQAMS-UHFFFAOYSA-N

Isomerische SMILES

C1CC(=C(/C(=C\C=C\2/C=C(SC3=CC=CC=C32)C4=CC=CC=C4)/C1)Cl)/C=C/C5=CC(=[S+]C6=CC=CC=C65)C7=CC=CC=C7

Kanonische SMILES

C1CC(=C(C(=CC=C2C=C(SC3=CC=CC=C32)C4=CC=CC=C4)C1)Cl)C=CC5=CC(=[S+]C6=CC=CC=C65)C7=CC=CC=C7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.